![molecular formula C11H19NO3S2 B2693443 tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate CAS No. 173411-50-2](/img/structure/B2693443.png)
tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate
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Description
Tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate, or TBTC, is a type of carbamate ester that has been studied for its numerous potential applications in the fields of biochemistry and physiology. Carbamate esters are a type of organic compound that contain both a carbonyl group and an amine group, and these compounds are often used in the synthesis of various drugs, pesticides, and other chemicals. TBTC is an interesting compound due to its complex structure and the various ways in which it can be used.
Scientific Research Applications
Cyclizative Atmospheric CO2 Fixation
Research indicates that unsaturated amines, through a cyclizative process involving atmospheric CO2 fixation under mild conditions, efficiently lead to cyclic carbamates. This method, utilizing tert-butyl hypoiodite (t-BuOI), highlights the potential application of tert-butyl carbamates in creating environmentally beneficial reactions by capturing atmospheric CO2 (Takeda et al., 2012).
Synthesis of Chiral Compounds
The thionyl chloride-mediated synthesis demonstrates the efficiency of using tert-butyl carbamates for preparing chiral compounds, showcasing their importance in creating enantiomerically enriched intermediates (Li et al., 2015). This aspect underlines the compound's utility in pharmaceutical synthesis and the development of bioactive molecules.
Photoredox-Catalyzed Amination
A photoredox-catalyzed amination method using tert-butyl carbamates as amidyl-radical precursors has been developed, establishing a new pathway for synthesizing 3-aminochromones under mild conditions. This innovative approach broadens the applications of photocatalyzed protocols in synthesizing diverse amino pyrimidines (Wang et al., 2022).
Crystal Structure Studies
Studies on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamates, have provided insights into the intermolecular interactions involving hydrogen and halogen bonds. This research contributes to the understanding of molecular assembly and design principles in crystal engineering (Baillargeon et al., 2017).
Generation of Chiral Azomethine Ylids
The development of stable precursors for generating chiral azomethine ylids under mild conditions, utilizing tert-butyl carbamates, illustrates their role in facilitating synthetic transformations that are crucial for the production of complex organic molecules (Alker et al., 1997).
properties
IUPAC Name |
tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S2/c1-11(2,3)15-10(14)12-7-8(13)9-16-5-4-6-17-9/h9H,4-7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZLBFCASITSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1SCCCS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate |
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